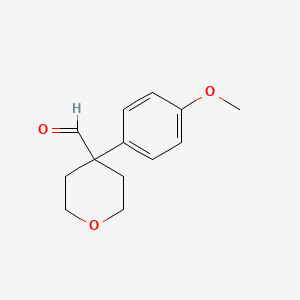
1-(8-Propylquinolin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Propylquinolin-2-yl)ethanone is an organic compound with the molecular formula C14H15NO. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(8-Propylquinolin-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Another method involves the Pfitzinger reaction, where isatin derivatives react with ketones under basic conditions to form quinoline derivatives . Additionally, microwave-assisted synthesis has been employed to enhance reaction rates and yields, providing a more efficient and environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Solvent-free and catalyst-free methods have also been explored to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
1-(8-Propylquinolin-2-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 1-(8-Propylquinolin-2-yl)ethanol.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(8-Propylquinolin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects . Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
1-(8-Propylquinolin-2-yl)ethanone can be compared with other quinoline derivatives to highlight its uniqueness:
1-(Quinolin-2-yl)ethanone: This compound lacks the propyl group, which may affect its biological activity and chemical reactivity.
8-Propylquinoline: This compound lacks the ethanone group, which may influence its solubility and reactivity.
Similar compounds include quinoline, 1-(quinolin-2-yl)ethanone, and 8-propylquinoline .
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
1-(8-propylquinolin-2-yl)ethanone |
InChI |
InChI=1S/C14H15NO/c1-3-5-11-6-4-7-12-8-9-13(10(2)16)15-14(11)12/h4,6-9H,3,5H2,1-2H3 |
Clé InChI |
JSGJFNPJXYYSBE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=CC2=C1N=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[Ethyl(methyl)silanediyl]dimethanediyl diacetate](/img/structure/B11887714.png)


![2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione](/img/structure/B11887726.png)
